molecular formula C17H11ClN2O3 B11064303 Imidazol-4-one, 5-benzo[1,3]dioxol-5-ylmethylene-2-(2-chlorophenyl)-3,5-dihydro-

Imidazol-4-one, 5-benzo[1,3]dioxol-5-ylmethylene-2-(2-chlorophenyl)-3,5-dihydro-

Cat. No.: B11064303
M. Wt: 326.7 g/mol
InChI Key: CBYSJXPJXGOYQK-NTUHNPAUSA-N
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Description

5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(2-chlorophenyl)hydrazinecarboxamide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the imidazolone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidazolone ring to a more saturated form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the imidazolone ring, while reduction could produce a more saturated imidazolone derivative.

Scientific Research Applications

5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxol-5-yl derivatives: These compounds share the benzodioxole ring and exhibit similar biological activities.

    Chlorophenyl-imidazolone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

5-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-CHLOROPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is unique due to the combination of its benzodioxole and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H11ClN2O3

Molecular Weight

326.7 g/mol

IUPAC Name

(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2-chlorophenyl)-1H-imidazol-5-one

InChI

InChI=1S/C17H11ClN2O3/c18-12-4-2-1-3-11(12)16-19-13(17(21)20-16)7-10-5-6-14-15(8-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)/b13-7+

InChI Key

CBYSJXPJXGOYQK-NTUHNPAUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=N3)C4=CC=CC=C4Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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